molecular formula C16H28Cl2N2O3 B5080480 1-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol;dihydrochloride

1-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol;dihydrochloride

Cat. No.: B5080480
M. Wt: 367.3 g/mol
InChI Key: COHLDONVTJKORB-UHFFFAOYSA-N
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Description

1-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol;dihydrochloride is a chemical compound that belongs to the class of organic compounds known as phenoxypropanols. This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a methoxyphenoxy group attached to a propanol backbone. The dihydrochloride form indicates that the compound is in its salt form, which is often used to enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with an appropriate alkylating agent, such as ethyl bromide, under basic conditions.

    Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced by reacting 4-methoxyphenol with an appropriate halogenated propanol derivative, such as 3-chloropropanol, under basic conditions.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the methoxyphenoxypropanol derivative under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol;dihydrochloride has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers or surfactants, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to modulation of cellular signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic or signaling pathways.

    Gene Expression Modulation: Affecting the expression of specific genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

1-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol;dihydrochloride can be compared with other similar compounds, such as:

    1-(4-methylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol: Similar structure but with a methyl group instead of an ethyl group.

    1-(4-ethylpiperazin-1-yl)-3-(4-hydroxyphenoxy)propan-2-ol: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness: The presence of the ethyl group on the piperazine ring and the methoxy group on the phenoxypropanol backbone gives this compound unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3.2ClH/c1-3-17-8-10-18(11-9-17)12-14(19)13-21-16-6-4-15(20-2)5-7-16;;/h4-7,14,19H,3,8-13H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHLDONVTJKORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC2=CC=C(C=C2)OC)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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